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Compound of Interest

Compound Name:
H-L-Tyr(2-azidoethyl)-OH

hydrochloride

Cat. No.: B11758702 Get Quote

CAS Number: 1567845-62-8

This in-depth technical guide provides comprehensive information on H-L-Tyr(2-azidoethyl)-
OH hydrochloride, a non-canonical amino acid crucial for advanced applications in chemical

biology, drug discovery, and proteomics. This document is intended for researchers, scientists,

and drug development professionals.

Core Compound Information
H-L-Tyr(2-azidoethyl)-OH hydrochloride, also known as 4-(2-azidoethoxy)-L-phenylalanine

hydrochloride, is a synthetic derivative of the amino acid L-tyrosine. Its structure incorporates

an azidoethyl group attached to the phenolic hydroxyl group of tyrosine. This modification

introduces a bioorthogonal azide handle, enabling its use in "click chemistry" reactions for the

site-specific modification of proteins and other biomolecules.

Table 1: Physicochemical Properties of H-L-Tyr(2-azidoethyl)-OH Hydrochloride
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Property Value Reference

CAS Number 1567845-62-8 [1]

Molecular Formula C₁₁H₁₅ClN₄O₃ N/A

Molecular Weight 286.71 g/mol N/A

Appearance White to off-white solid N/A

Solubility

Water: 11.67 mg/mL (40.70

mM) with sonication and

warming to 60°C

[1]

Storage Conditions

Store at -20°C or -80°C under

a nitrogen atmosphere,

protected from moisture.

[1]

Key Applications in Research and Drug
Development
The primary utility of H-L-Tyr(2-azidoethyl)-OH hydrochloride lies in its role as a versatile tool

for the precise engineering of proteins. The embedded azide group serves as a chemical

handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

These reactions allow for the site-specific attachment of a wide array of molecules, including:

Fluorophores: For protein tracking and imaging studies.

Drug Molecules: To create antibody-drug conjugates (ADCs) with defined drug-to-antibody

ratios (DARs).

Polyethylene Glycol (PEG): For improving the pharmacokinetic properties of therapeutic

proteins.

Cross-linking Agents: To study protein-protein interactions.
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The ability to introduce these modifications at a specific, predetermined site within a protein

overcomes the limitations of traditional bioconjugation methods that target native amino acid

residues (e.g., lysine or cysteine), which often results in heterogeneous products.

Experimental Protocols
Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH
into Proteins via Amber Codon Suppression
The most common method for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein of interest

(POI) is through the genetic code expansion technique known as amber codon suppression.[2]

[3][4][5][6] This process involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA

pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical

amino acid at that position during protein translation.

Experimental Workflow:

Gene Engineering Protein Expression Purification & Verification

Site-directed Mutagenesis:
Introduce TAG codon at desired site in gene of interest

Vector Preparation:
Clone mutant gene into expression vector

Transformation:
Introduce expression vector and orthogonal pair plasmids into host cells (e.g., E. coli)

Cell Culture:
Grow cells in media supplemented with H-L-Tyr(2-azidoethyl)-OH Protein Expression Induction Cell Lysis Protein Purification

(e.g., Affinity Chromatography)
Verification of Incorporation

(e.g., Mass Spectrometry)

Click to download full resolution via product page

Amber Codon Suppression Workflow

Detailed Protocol:

Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired location in the gene

of interest using site-directed mutagenesis.

Vector Preparation: Clone the mutated gene into a suitable expression vector. This vector will

be co-transformed with a separate plasmid encoding the orthogonal aminoacyl-tRNA

synthetase and its cognate tRNA.
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Transformation: Transform the expression host (e.g., E. coli) with both the plasmid containing

the gene of interest and the plasmid for the orthogonal pair.

Cell Culture: Grow the transformed cells in a minimal medium to allow for controlled nutrient

composition. Supplement the growth medium with H-L-Tyr(2-azidoethyl)-OH. The optimal

concentration should be determined empirically but typically ranges from 1-10 mM.

Protein Expression: Induce protein expression using the appropriate inducer for your

expression system (e.g., IPTG for the lac promoter).

Purification: Harvest the cells, lyse them, and purify the protein of interest using standard

chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Verification: Confirm the successful incorporation of H-L-Tyr(2-azidoethyl)-OH at the desired

site using mass spectrometry. The mass of the modified protein will be increased by the

mass of the unnatural amino acid minus the mass of water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) for Protein Labeling
Once the protein containing the azide functionality is purified, it can be labeled with an alkyne-

containing molecule of interest (e.g., a fluorescent dye, a drug molecule) via CuAAC.[7][8][9]

[10]

Reaction Scheme:
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Protein-N3

Labeled ProteinAlkyne-Probe

Cu(I) Catalyst
(e.g., CuSO4/Sodium Ascorbate)

Click to download full resolution via product page

CuAAC Reaction Scheme

Detailed Protocol for Labeling a Purified Protein:

Prepare Stock Solutions:

Azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Alkyne-probe in a compatible solvent (e.g., DMSO).

Copper(II) sulfate (CuSO₄) in water.

A reducing agent, such as sodium ascorbate, in water (prepare fresh).

A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in

water to improve reaction efficiency and reduce protein damage.[11]

Reaction Setup: In a microcentrifuge tube, combine the following in order:

Azide-containing protein.

Alkyne-probe (typically in 5-20 fold molar excess over the protein).

THPTA (to a final concentration of 1-5 mM).
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CuSO₄ (to a final concentration of 0.1-1 mM).

Initiate the Reaction: Add freshly prepared sodium ascorbate (to a final concentration of 1-5

mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The

reaction can also be performed at 4°C for a longer duration to minimize potential protein

degradation.

Purification: Remove the excess labeling reagents and byproducts by methods such as

dialysis, size-exclusion chromatography, or affinity chromatography.

Analysis: Confirm successful labeling by techniques such as SDS-PAGE (observing a shift in

molecular weight), UV-Vis spectroscopy (if the label is chromophoric), or mass spectrometry.

Analytical Data (Representative)
While specific spectra for H-L-Tyr(2-azidoethyl)-OH hydrochloride are not readily available in

the public domain, the following represents the expected data based on its structure and data

from similar compounds.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

Signals corresponding to the aromatic protons

of the phenylalanine ring, the α- and β-protons

of the amino acid backbone, and the methylene

protons of the azidoethyl group. The chemical

shifts will be influenced by the solvent and the

protonation state of the amine and carboxylic

acid groups.

¹³C NMR

Resonances for the carboxyl carbon, the

aromatic carbons, the α- and β-carbons, and the

carbons of the azidoethyl group.

Mass Spectrometry (ESI+)

A prominent ion peak corresponding to the

protonated molecule [M+H]⁺ at an m/z value

consistent with the molecular weight of the free

base (C₁₁H₁₄N₄O₃, MW = 250.25).

Conclusion
H-L-Tyr(2-azidoethyl)-OH hydrochloride is a powerful reagent that enables the site-specific

modification of proteins with a high degree of precision. Its application through amber codon

suppression, coupled with the efficiency and bioorthogonality of click chemistry, provides

researchers and drug developers with a robust platform for creating well-defined protein

conjugates for a wide range of applications in basic research and therapeutics. This guide

provides a foundational understanding and practical protocols to facilitate the use of this

valuable chemical tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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